N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring three distinct moieties:
- Pyrrolo[2,3-d]pyrimidine: A fused bicyclic system with a pyrrole ring attached to a pyrimidine, contributing to π-π stacking interactions and hydrogen bonding capabilities.
- [1,2,4]Triazolo[4,3-b]pyridazine: A triazole-fused pyridazine ring, providing electron-deficient regions for charge-transfer interactions.
This structural complexity positions the compound as a candidate for targeting enzymes or receptors requiring multi-modal binding, such as kinases or G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22(15-11-4-5-16-14(11)17-8-18-15)10-6-23(7-10)13-3-2-12-20-19-9-24(12)21-13/h2-5,8-10H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPANORYOYWQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, starting with the preparation of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-amineThe reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and nitrogen-rich heterocycles in this compound undergo nucleophilic substitution, particularly at amine and halogenated positions.
For example, the azetidine’s tertiary amine can react with alkyl halides to form quaternary ammonium salts, while the pyrrolo-pyrimidine nitrogen may undergo methylation under basic conditions .
Cyclization and Ring-Opening Reactions
The triazolo-pyridazine moiety participates in cycloaddition or ring-opening reactions, while the azetidine ring shows strain-driven reactivity.
Patent data (WO2015083028A1) highlights the use of acrylamide derivatives in cyclization reactions to generate spirocyclic structures .
Cross-Coupling Reactions
The pyrrolo-pyrimidine core supports palladium-catalyzed cross-coupling reactions for functionalization.
These reactions are pivotal for attaching pharmacophores or improving solu
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of this compound is in the inhibition of specific protein kinases, particularly Janus Kinase 1 (JAK1). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory activity against JAK1, making them promising candidates for treating autoimmune diseases and certain cancers. For instance, a related compound demonstrated an IC50 value of 8.5 nM against JAK1 with significant selectivity over JAK2 .
Therapeutic Use in Autoimmune Disorders
The compound's ability to inhibit JAK1 suggests its potential use in treating various autoimmune disorders such as rheumatoid arthritis and lupus. The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives have been documented in several studies highlighting their effectiveness in reducing disease symptoms and progression .
Cancer Therapy
The compound's mechanism of action may extend to oncology, where it can be utilized as part of combination therapies targeting specific signaling pathways involved in tumor growth and metastasis. Its structural analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
Case Study 1: JAK1 Inhibition
A study focused on the synthesis and evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives found that one variant exhibited selective inhibition against JAK1 with minimal off-target effects. In vivo studies demonstrated efficacy in animal models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), indicating potential for clinical application in inflammatory conditions .
Case Study 2: Immunosuppressive Effects
Another investigation assessed the immunosuppressive effects of pyrrolo[2,3-d]pyrimidine compounds in models of organ transplantation. The results showed significant reduction in graft rejection rates when treated with these compounds compared to controls, supporting their use as immunosuppressive agents .
Comparative Analysis of Related Compounds
To better understand the efficacy and potential applications of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, a comparison with other known inhibitors is useful.
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | JAK1 | 8.5 | 48 (vs JAK2) |
| Compound B | JAK3 | 15 | 30 (vs JAK2) |
| Compound C | CDK4/6 | 10 | N/A |
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. This inhibition disrupts the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds (from the evidence) are analyzed to highlight key similarities and differences:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Structural Diversity :
- The target compound combines pyrrolo-pyrimidine and triazolo-pyridazine cores, unlike Spastazoline or ’s compound , which focus on single heterocyclic systems.
- The azetidine linker in the target compound provides conformational restraint compared to the flexible ethylpiperazine in ’s compound .
Substituent Effects: Bulky groups (e.g., pyridinyl in , phenylethyl in ) increase hydrophobicity but may reduce solubility. ’s triazolo-pyridazine derivative shares the triazole ring but lacks the fused pyrrolo-pyrimidine, reducing π-stacking capacity compared to the target compound.
NMR and Synthetic Insights :
- demonstrates that substituents at specific positions (e.g., regions A and B in pyrrolo-pyrimidines) alter chemical shifts, suggesting the target compound’s triazolo-pyridazine substituent would perturb NMR profiles distinctly.
- highlights isomer ratios in azide-containing analogs, implying that the target compound’s azetidine and methyl groups may influence synthetic pathways (e.g., fewer isomers due to rigidity).
Physicochemical Properties: The target compound’s molecular weight is likely higher than ’s compound (283.3 g/mol) but lower than ’s compound (440.58 g/mol), positioning it in a moderate range for drug-likeness.
Data Tables
Table 2: Key Structural Differences in Heterocyclic Cores
| Compound | Core 1 | Core 2 | Linker |
|---|---|---|---|
| Target | Pyrrolo[2,3-d]pyrimidine | [1,2,4]Triazolo[4,3-b]pyridazine | Azetidine |
| Pyrrolo[2,3-d]pyrimidine | None | Amine | |
| None | [1,2,4]Triazolo[4,3-b]pyridazine | Ethylamine |
Biological Activity
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
1. Structural Overview
The compound is characterized by a unique arrangement of heterocycles which contributes to its biological properties. The structural formula can be represented as follows:
The presence of multiple nitrogen atoms in the pyrrolo and triazolo moieties is indicative of its potential to interact with various biological targets.
This compound primarily functions as a Janus Kinase (JAK) inhibitor . JAKs are critical mediators in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. By selectively inhibiting JAK1 and JAK3 pathways, this compound can modulate immune responses and inflammation.
3.1 Antiinflammatory Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance:
- In vitro studies demonstrated that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
3.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- A study indicated that derivatives of pyrrolo[2,3-d]pyrimidines showed inhibition of tumor growth in xenograft models by targeting the PKB pathway (also known as AKT pathway), which is crucial for cell survival and proliferation .
4.1 Clinical Trials
One notable clinical candidate derived from related compounds is PF-04965842, which has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis through selective inhibition of JAK1 .
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Clinical Trial | PF-04965842 | JAK1 | Reduced disease activity in rheumatoid arthritis patients |
| Preclinical Study | CCT128930 | PKB | Inhibited tumor growth in mouse models |
5. Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability with rapid clearance rates observed in vivo studies . This suggests that while the compound may be effective at inhibiting target kinases, further modifications might be necessary to enhance its pharmacological properties.
6. Toxicity Profile
Preliminary toxicity assessments have indicated that compounds within this class may exhibit harmful effects if ingested or upon skin contact . It is essential to evaluate the safety profile thoroughly before clinical application.
Q & A
Basic: What established synthetic routes are reported for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. For example, details a method using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives and amines under reflux conditions (e.g., DMSO-d6, 77% yield). Key steps include nucleophilic substitution at the pyrimidine C4 position and azetidine ring functionalization. Reaction parameters like solvent polarity (DMF vs. methanol), temperature (reflux vs. room temperature), and stoichiometry of coupling agents (e.g., Fe(acac)3 catalysis in ) critically affect yield and purity. Prolonged heating may degrade sensitive moieties, as noted in , where reflux times >8 hours reduced yields for similar pyrrolo-pyrimidine derivatives .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Critical techniques include:
- 1H/13C NMR : Peaks for NH protons (δ ~11.98 ppm, DMSO-d6) and azetidine ring protons (δ ~3.6–5.0 ppm) are diagnostic ( ).
- HRMS : Validates molecular weight (e.g., HRMS in : observed 394.1783 vs. calculated 394.1794).
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3131 cm⁻¹ in ).
Elemental analysis (e.g., C, H, N content in ) further corroborates purity .
Advanced: How can synthetic yields be improved for azetidine ring coupling reactions?
Optimization strategies include:
- Catalyst Screening : Fe(acac)3 ( ) or Pd-based catalysts enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ( ).
- Temperature Control : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions ( ).
A comparative study in showed Method C (reflux for 5 hours) achieved 68% yield for a similar compound, vs. 61% in Method A (7 hours), highlighting the impact of reduced reaction time .
Advanced: How are computational models used to resolve discrepancies in NMR data for conformational analysis?
Density functional theory (DFT) calculations predict chemical shifts, which are compared to experimental data. For example, in , discrepancies between calculated (C, 56.71%) and observed (C, 56.21%) elemental analysis prompted re-evaluation of crystallinity and hydration states. Similarly, NMR shift deviations >0.2 ppm may indicate alternative tautomers or protonation states, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
Basic: What storage conditions are recommended to maintain compound stability?
Store at 2–8°C in desiccated, dark conditions ( ). The azetidine and triazolopyridazine moieties are sensitive to hydrolysis and photodegradation. Similar compounds in showed stability for >6 months under these conditions, whereas exposure to moisture led to >10% decomposition in 4 weeks .
Advanced: How does the [1,2,4]triazolo[4,3-b]pyridazine moiety influence pharmacokinetic properties compared to other heterocycles?
The triazolopyridazine group enhances kinase inhibition selectivity by forming hydrogen bonds with ATP-binding pockets ( ). Compared to pyrazolo derivatives ( ), it improves metabolic stability (t½ >4 hours in murine models) but reduces aqueous solubility (LogP +0.5). Structural analogs in showed 48-fold selectivity for JAK1 over JAK2, attributed to steric complementarity with the kinase’s hydrophobic region .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
